An In-Depth Technical Guide to 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Rising Prominence of Substituted Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of conformationally constrained scaffolds is a paramount approach for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif has emerged as a particularly valuable building block.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridines and the more flexible pyrrolidines, imparts a unique conformational rigidity.[2] This rigidity can pre-organize substituents in a defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of substituents onto the azetidine ring, such as at the 3-position, provides a vector for molecular exploration and the fine-tuning of physicochemical properties.
This technical guide focuses on a specific, yet increasingly relevant, member of this class: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid . As a bifunctional molecule, featuring a protected amine and a carboxylic acid on a stereochemically rich quaternary center, it serves as a powerful synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity, making it amenable to standard peptide coupling and other derivatization protocols. This guide will provide an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for this exact 3-ethyl derivative is not widely published, this guide will leverage data from the parent compound, 1-Boc-azetidine-3-carboxylic acid, and related analogs to provide expert-driven, scientifically sound extrapolations.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical for its handling, reactivity, and the properties of the final compounds it is incorporated into. Below is a summary of the known properties of the parent compound, 1-Boc-azetidine-3-carboxylic acid, alongside estimated properties for the target 3-ethyl analog. These estimations are based on established principles of physical organic chemistry, where the addition of an ethyl group is expected to increase the molecular weight and lipophilicity (logP), and potentially influence the melting point.
| Property | 1-Boc-azetidine-3-carboxylic acid | 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (Estimated) |
| CAS Number | 142253-55-2[3][4][5] | Not available |
| Molecular Formula | C₉H₁₅NO₄[5][6] | C₁₁H₁₉NO₄ |
| Molecular Weight | 201.22 g/mol [5][6] | 229.27 g/mol |
| Appearance | White to off-white or light yellow powder/solid[4][5] | Expected to be a white to off-white solid |
| Melting Point | 102-108 °C[3] | Likely in a similar or slightly different range, dependent on crystalline packing |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents | Expected to have similar solubility, with potentially increased solubility in less polar solvents |
| pKa | Estimated to be around 3-4 for the carboxylic acid | Expected to be in a similar range, with minor electronic effects from the ethyl group |
Synthesis and Reactivity: A Strategic Overview
A common and effective approach involves the alkylation of a suitable precursor, such as the enolate of a protected azetidinone derivative. A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid.
This approach offers a convergent and scalable route to the desired product. The reactivity of 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is primarily dictated by its two functional groups: the Boc-protected amine and the carboxylic acid.
The Boc group is a standard protecting group in peptide synthesis and organic chemistry. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to liberate the secondary amine. This allows for subsequent functionalization, such as acylation or alkylation.
The carboxylic acid moiety can undergo a variety of transformations, most notably amide bond formation. Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU), can be employed to couple this building block with a wide range of amines. The presence of the 3-ethyl group may introduce some steric hindrance, potentially requiring slightly more forcing conditions or longer reaction times for the coupling reaction compared to the unsubstituted analog.
Caption: Key reactions of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid.
Applications in Drug Discovery: A Scaffold for Innovation
Substituted azetidines are increasingly sought-after in drug discovery programs for several compelling reasons:
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Conformational Constraint: The rigid azetidine ring restricts the conformational freedom of appended substituents, which can lead to improved binding affinity and selectivity for the target protein.
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Novel Chemical Space: The incorporation of 3,3-disubstituted azetidines provides access to novel chemical space, moving away from more traditional, "flat" aromatic structures. This can be crucial for developing compounds with unique pharmacological profiles and intellectual property.
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Improved Physicochemical Properties: The saturated, polar nature of the azetidine ring can be used to modulate key drug-like properties such as solubility and metabolic stability. The ethyl group in the target molecule can further enhance lipophilicity where desired.
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Bioisosteric Replacement: The azetidine-3-carboxylic acid core can serve as a constrained bioisostere for other amino acids or functional groups, helping to probe the structure-activity relationships of a lead compound.
Experimental Protocols: A Practical Guide
The following are hypothetical, yet representative, experimental protocols for the synthesis and a common transformation of 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid. These are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Caption: A step-by-step workflow for the synthesis protocol.
Protocol 2: Amide Coupling with Benzylamine
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Dissolution: Dissolve 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Addition of Reagents: Add benzylamine (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator like hydroxybenzotriazole (HOBt, 1.2 eq).
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Base: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Safety and Handling
While a specific safety data sheet (SDS) for 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is not available, precautions for handling similar research chemicals should be strictly followed. The parent compound, 1-Boc-azetidine-3-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a conformationally constrained azetidine core and orthogonal protecting groups, make it an attractive starting material for the synthesis of novel and complex molecules. While direct experimental data for this specific analog is limited, this guide provides a comprehensive overview of its anticipated properties, synthesis, and reactivity based on sound chemical principles and data from closely related compounds. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the importance of such well-defined building blocks is poised to increase significantly.
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Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
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Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 10009–10015. [Link]
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Klittich, C. J. R., et al. (2023). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ACS Agricultural Science & Technology. [Link]
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